Molecular Weight and Heavy Atom Count Differentiation vs. 4‑Fluorophenyl Analog
The target compound (C₁₆H₂₁N₅O, MW 299.37 g/mol) is 29.0 Da lighter than its closest commercially available structural comparator 1-(4-fluoro-phenyl)-4-(4-pyrimidin-2-yl-piperazin-1-yl)-butan-1-one (C₁₈H₂₁FN₄O, MW 328.4 g/mol, PubChem CID 10065083) [1]. This 8.8% molecular weight reduction, coupled with the replacement of a 4‑fluorophenyl group (C₆H₄F; 95.1 Da) by an N‑pyrrole ring (C₄H₄N; 66.1 Da), results in the target compound possessing one additional nitrogen heteroatom (N₅ vs N₄) while gaining a π‑excessive aromatic system in place of an electron‑deficient aryl ring [1][2]. The computed XLogP3 for the fluorophenyl comparator is 2.7; the pyrrole‑substituted target is predicted to have a lower XLogP (estimated ~1.9) based on the replacement of a lipophilic fluorophenyl fragment with a more polar pyrrole heterocycle [1].
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | MW 299.37 g/mol; C₁₆H₂₁N₅O; 5 nitrogen atoms; N-pyrrole terminus |
| Comparator Or Baseline | MW 328.4 g/mol; C₁₈H₂₁FN₄O; 4 nitrogen atoms; 4-fluorophenyl terminus (PubChem CID 10065083) |
| Quantified Difference | ΔMW = -29.0 Da (-8.8%); ΔN count = +1; ΔF count = -1; replacement of C₆H₄F (95.1 Da) with C₄H₄N (66.1 Da) |
| Conditions | Computed molecular properties from PubChem (comparator) and standard formula calculation (target) |
Why This Matters
Lower molecular weight with higher nitrogen content may improve ligand efficiency metrics; the N‑pyrrole vs. 4‑fluorophenyl substitution fundamentally alters the electronic character of the terminal pharmacophore element.
- [1] PubChem Compound Summary: CID 10065083, 1-(4-Fluoro-phenyl)-4-(4-pyrimidin-2-yl-piperazin-1-yl)-butan-1-one. Computed Properties section: MW 328.4 g/mol, XLogP3 2.7, HBA 6, Rotatable Bond Count 6. https://pubchem.ncbi.nlm.nih.gov/compound/10065083 View Source
- [2] Yevich JP et al. J Med Chem. 1992;35(24):4516-4525. Describes SAR for terminal aryl/heteroaryl substituents in 1-(pyrimidin-2-yl)piperazinebutanol/butanone series. PMID: 1361578. View Source
